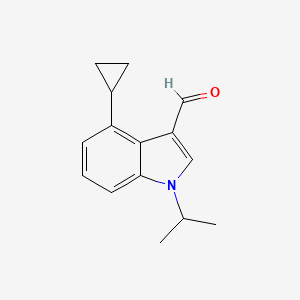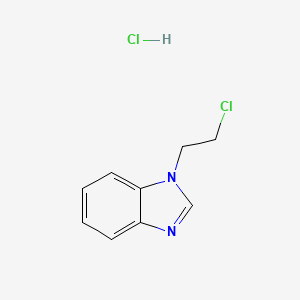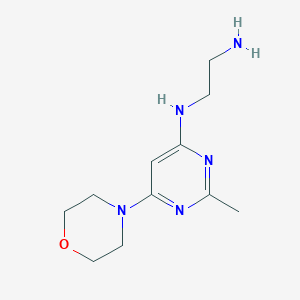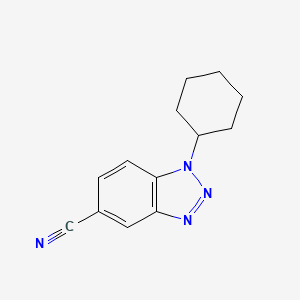
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde
概述
描述
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a cyclopropyl group, an isopropyl group, and an aldehyde functional group attached to the indole ring
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . These interactions often involve binding to receptors, which can trigger a series of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect cyclin-dependent kinase 2 (CDK2) activity, which plays a crucial role in cell cycle regulation . Additionally, this compound may impact the expression of genes involved in inflammatory responses and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole-3-carbaldehyde derivatives have been shown to interact with enzymes involved in oxidative stress responses . These interactions can result in changes in gene expression, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various chemical transformations, affecting their biological activity . Long-term exposure to this compound may lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have a dose-dependent impact on inflammation and oxidative stress . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, indole-3-carbaldehyde derivatives are known to participate in oxidative and reductive reactions, leading to the formation of biologically active compounds . These metabolic pathways can influence the overall biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within different cellular compartments can impact its function and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The cyclopropyl and isopropyl groups can be introduced through subsequent alkylation reactions using appropriate alkyl halides and bases .
Industrial Production Methods
Industrial production of 4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde may involve large-scale Fischer indole synthesis followed by alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
科学研究应用
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
Similar Compounds
1H-indole-3-carbaldehyde: Lacks the cyclopropyl and isopropyl groups, making it less sterically hindered and potentially less selective in its interactions.
4-chloro-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of the cyclopropyl and isopropyl groups, which may alter its reactivity and biological activity.
1H-indole-3-acetic acid: Contains a carboxylic acid group instead of an aldehyde, affecting its chemical properties and applications.
Uniqueness
4-cyclopropyl-1-isopropyl-1H-indole-3-carbaldehyde is unique due to the presence of both cyclopropyl and isopropyl groups, which can enhance its steric and electronic properties. These modifications may improve its binding affinity, selectivity, and stability, making it a valuable compound for research and development .
属性
IUPAC Name |
4-cyclopropyl-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10(2)16-8-12(9-17)15-13(11-6-7-11)4-3-5-14(15)16/h3-5,8-11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDMTBYOUCORSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC=C21)C3CC3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(1,4,5,6-Tetrahydrocyclopenta-[d]imidazol-2-yl)guanidine sulfate](/img/structure/B1432250.png)
![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)
![N-[[(2-hydroxy-1,1-dimethylethyl)amino]thioxomethyl]Benzamide](/img/structure/B1432254.png)

![(2E)-2-[(dimethylamino)methylene]cyclopentanone hydrochloride](/img/structure/B1432256.png)

![[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432259.png)
![6-Oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B1432260.png)

